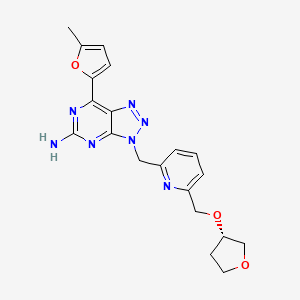

![molecular formula C25H25NO5 B606758 (1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 1534358-79-6](/img/structure/B606758.png)

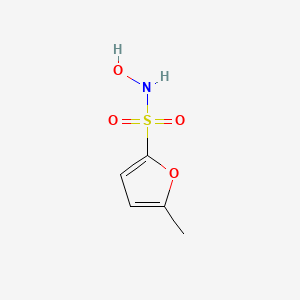

(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Descripción general

Descripción

COH000 is a highly specific covalent allosteric SUMO E1 inhibitor with an IC50 of 0.2 μM for SUMOylation in vitro. COH000 targets a cryptic pocket distinct from the active site that is completely buried in all previous SUMO E1 structures and that COH000 binding to SUMO E1 is accompanied by a network of structural changes that altogether lock the enzyme in a previously unobserved inactive conformation.

Aplicaciones Científicas De Investigación

Allosteric Inhibition of SUMO E1 Enzyme

COH000 has been identified as a covalent allosteric inhibitor of the SUMO E1 activating enzyme . This enzyme is crucial in the post-translational modification process involving small ubiquitin-like modifier (SUMO) proteins. By inhibiting SUMO E1, COH000 can potentially regulate protein stability, DNA damage repair, and other cellular processes that rely on SUMOylation.

Cancer Therapeutic Potential

The ability of COH000 to inhibit the SUMO E1 enzyme presents a novel approach for cancer therapy . By disrupting the SUMOylation pathway, COH000 may impair the survival of cancer cells, particularly in lymphoma and colorectal cancer models. This compound has shown promise in increasing miR-34b expression and reducing c-Myc levels, which are significant in cancer progression and metastasis.

Targeting Ubiquitin-like Modifications

COH000’s mechanism of action includes targeting ubiquitin-like modifications, which are essential regulatory mechanisms for fundamental cellular processes . The specificity of COH000 to the SUMO E1 enzyme suggests potential for developing selective inhibitors for other ubiquitin-like modifiers, which could lead to new therapeutic strategies.

Structural Basis for Inhibition

The structural analysis of COH000 in complex with SUMO E1 has revealed that it targets a cryptic pocket distinct from the active site . This binding induces a network of structural changes that lock the enzyme in an inactive conformation, providing insights into the development of molecules targeting E1 enzymes for other ubiquitin-like modifiers.

Enhancement of Enzyme Degradation

In addition to inhibiting the SUMO E1 enzyme, COH000 also enhances its degradation in vivo . This dual action of inhibition and degradation could be leveraged to design drugs that not only block the activity of target enzymes but also reduce their levels within the cell.

Direct Detection of Protein-Drug Adducts

COH000 has been used as a model compound for technologies aimed at the direct detection of covalent protein-drug adducts . Such technologies are crucial for understanding the pharmacodynamics and pharmacokinetics of covalent inhibitors, which can inform the design of more effective drugs.

Propiedades

IUPAC Name |

dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPINDDCTUCUSA-DFIYOIEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes COH000 a unique inhibitor of SUMO E1?

A1: Unlike inhibitors targeting the active site, COH000 binds to a cryptic allosteric pocket in SUMO E1. [] This pocket, distinct from the enzyme's active site, remains hidden in previous SUMO E1 structural studies. [] Binding of COH000 to this pocket induces a cascade of structural rearrangements within the enzyme, leading to its inactivation. [] This includes a 180° rotation of the catalytic cysteine-containing SCCH domain and disassembly of the active site, effectively locking the enzyme in a previously unobserved inactive conformation. []

Q2: How well does the X-ray crystal structure of the COH000-SUMO E1 complex predict the activity of COH000 analogs?

A2: Surprisingly, there's a discrepancy between the X-ray structure and the observed structure-activity relationship (SAR) data for COH000 analogs. [] This suggests crucial non-covalent interactions during the inhibition process are not fully captured in the static crystal structure. []

Q3: How did researchers investigate these missing non-covalent interactions?

A3: Ligand Gaussian accelerated molecular dynamics (LiGaMD) simulations were employed to study the dissociation of COH000 from SUMO E1. [] These simulations revealed a critical low-energy non-covalent binding intermediate conformation of COH000. [] Importantly, this intermediate conformation aligned well with the experimentally observed SAR data for COH000 analogs, resolving the discrepancy observed with the static X-ray structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

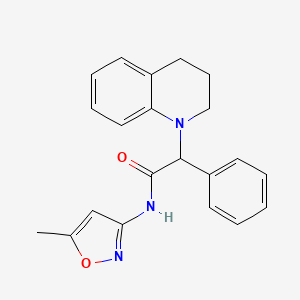

![2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B606682.png)